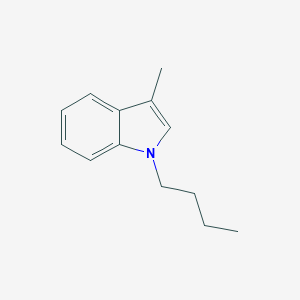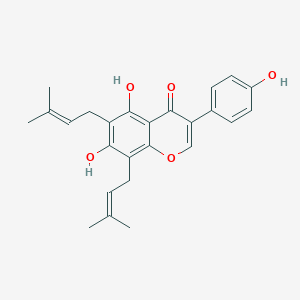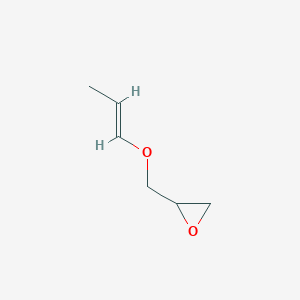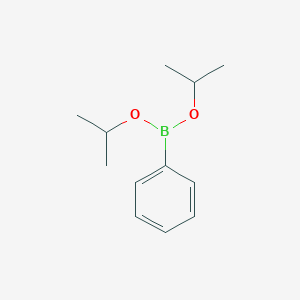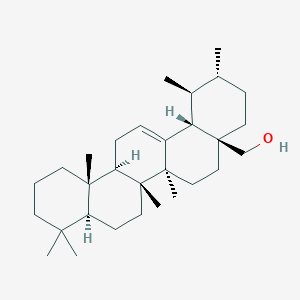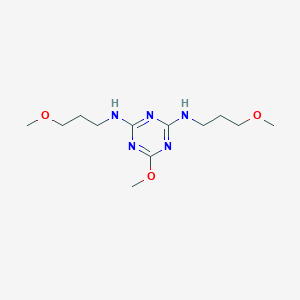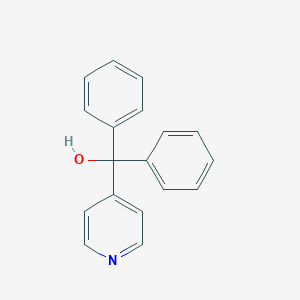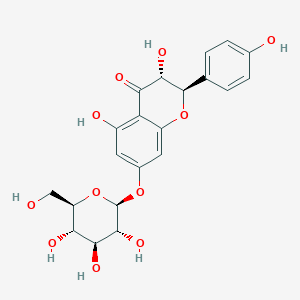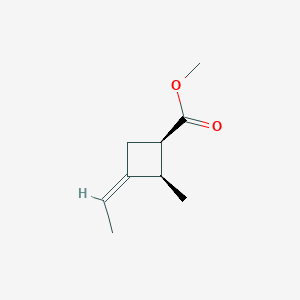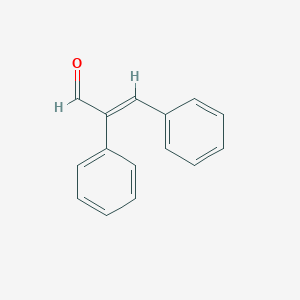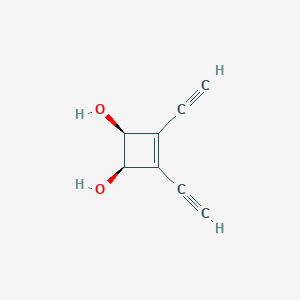
(1R,2S)-3,4-diethynylcyclobut-3-ene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-3,4-diethynylcyclobut-3-ene-1,2-diol, commonly known as DEB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DEB is a cyclic organic molecule that contains two ethynyl groups and two hydroxyl groups, making it an attractive candidate for various research fields, including chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of DEB is not fully understood, but it is believed to involve the inhibition of certain enzymes, including acetylcholinesterase and monoamine oxidase. DEB has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Efectos Bioquímicos Y Fisiológicos
DEB has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis in cancer cells, and modulation of oxidative stress. However, further research is needed to fully understand the effects of DEB on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEB has several advantages for lab experiments, including its stability and reactivity, making it an ideal building block for the synthesis of complex organic molecules. However, DEB also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on DEB, including the development of new synthetic methods for its production, the investigation of its potential applications in drug development, and the study of its effects on human health. Additionally, the use of DEB as a tool for chemical biology research, including the development of new chemical probes for the study of enzyme activity, is an area of growing interest. Overall, DEB is a promising compound with significant potential for various scientific research applications.
Métodos De Síntesis
DEB can be synthesized through various methods, including the reaction of 1,2-dibromoethane with acetylene in the presence of a palladium catalyst, as well as the reaction of 1,2-dibromoethane with sodium acetylide. These methods have been optimized to produce high yields of DEB with minimal impurities.
Aplicaciones Científicas De Investigación
DEB has been extensively studied for its potential applications in various research fields. In chemistry, DEB has been used as a building block for the synthesis of complex organic molecules due to its unique reactivity and stability. In biochemistry, DEB has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs. In pharmacology, DEB has been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Propiedades
Número CAS |
125358-28-3 |
|---|---|
Nombre del producto |
(1R,2S)-3,4-diethynylcyclobut-3-ene-1,2-diol |
Fórmula molecular |
C8H6O2 |
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
(1R,2S)-3,4-diethynylcyclobut-3-ene-1,2-diol |
InChI |
InChI=1S/C8H6O2/c1-3-5-6(4-2)8(10)7(5)9/h1-2,7-10H/t7-,8+ |
Clave InChI |
XXJVPOJPYYNMCJ-OCAPTIKFSA-N |
SMILES isomérico |
C#CC1=C([C@H]([C@H]1O)O)C#C |
SMILES |
C#CC1=C(C(C1O)O)C#C |
SMILES canónico |
C#CC1=C(C(C1O)O)C#C |
Sinónimos |
3-Cyclobutene-1,2-diol, 3,4-diethynyl-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



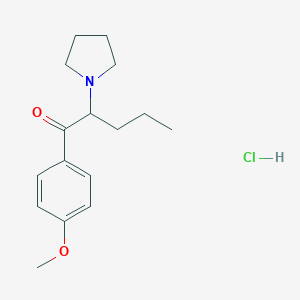
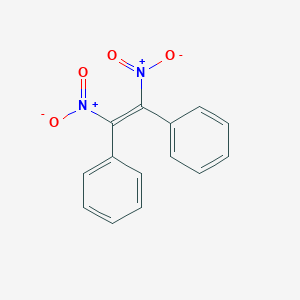
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid](/img/structure/B157585.png)
